1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid
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Overview
Description
“1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid” is a compound with the molecular weight of 197.19 . It is a powder at room temperature . The IUPAC name for this compound is 1-((1R,2R)-2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid .
Synthesis Analysis
The synthesis of triazole compounds, including “this compound”, can be achieved through various methods . One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes . This reaction is reliable, regioselective, and high-yielding .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The compound also contains a hydroxycyclopentyl group and a carboxylic acid group .Chemical Reactions Analysis
Triazole compounds, including “this compound”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 197.19 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Medicinal Chemistry and Drug Design
Triazoles, including derivatives like 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid, have garnered attention in medicinal chemistry for their diverse biological activities. Research indicates that these compounds can act as bioisosteres for various functional groups, such as amides, esters, and carboxylic acids, making them versatile scaffolds for drug design. For example, a study highlighted the synthesis of 1,2,3-triazole derivatives through copper(I)-catalyzed azide–alkyne cycloaddition, exploring their potential as 17β-HSD1 inhibitors for breast cancer treatment. These compounds demonstrated good molecular scaffold characteristics for inhibiting 17β-HSD1, underscoring their potential in developing new therapeutic agents for mammary tumors (Hernández-López et al., 2020).
Synthesis of Bioactive Compounds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives has been explored for creating bioactive compounds based on the triazole scaffold. This approach aims to develop collections of peptidomimetics or biologically active compounds. A method leveraging ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides provides a protected version of this triazole amino acid, which is then used to synthesize triazole-containing dipeptides and HSP90 inhibitors, demonstrating the versatility of triazole derivatives in drug discovery (Ferrini et al., 2015).
Chemical and Biological Properties of Triazoles
Research on the chemistry of 1,2,3-triazoles reveals their application as light stabilizers, optical brightening agents, and precursors for azapurines and similar heterocyclic systems with potential anti-carcinogenic properties. The thermal cycloaddition of azides to acetylenes provides a versatile route to 1,2,3-triazoles, incorporating a wide range of substituents for various applications (Gilchrist & Gymer, 1974).
Novel Triazole Derivatives for Therapeutic Applications
A review of patents between 2008 and 2011 on 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole derivatives underscores the triazoles' significance in developing new drugs with diverse biological activities. These derivatives have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, indicating the ongoing interest and potential of triazole-based compounds in addressing various health conditions (Ferreira et al., 2013).
Future Directions
The future directions for “1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given their versatile biological activities, these compounds could be synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors due to their ability to mimic amide bonds .
Mode of Action
Triazoles are known to bind in the biological system and show diverse biological activities
Biochemical Pathways
Triazoles are known to have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Given the diverse biological activities of triazoles, it is likely that this compound may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclopentyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYANWHSJEFHD-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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